![molecular formula C19H21N3O5S B2551370 N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide CAS No. 1189946-86-8](/img/structure/B2551370.png)
N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various acetamide derivatives has been explored in the provided studies. In the first study, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid, leading to the formation of hydrogen-bonded assemblies characteristic to the substituents on the benzothiazole moiety . Another study reported the synthesis of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives by evaluating their anti-inflammatory and antioxidant activities . Additionally, a series of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds were synthesized through the condensation of substituted amines with maleic anhydride followed by cyclization with o-aminothiophenol, which were then screened for antifungal activity . Lastly, the synthesis of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was achieved through the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride, with its structure confirmed by various analytical methods .
Molecular Structure Analysis
The molecular structures of the synthesized acetamides were characterized using different analytical techniques. X-ray crystallography was used to determine the crystal structure of the compounds, revealing that one of the compounds crystallizes in the triclinic system while another in the monoclinic system . The nature of hydrogen bonding interactions was also elucidated, showing that water can act as a bridge in forming hydrogen bonds in one of the studied compounds . Density functional theory (DFT) calculations were carried out to further understand the molecular structure and properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the acetamide derivatives were primarily condensation and cyclization reactions. The formation of hydrogen-bonded rings and dimers through intermolecular hydrogen bonding interactions was a significant aspect of the chemical behavior of these compounds . The unexpected formation of a thiadiazol derivative instead of the desired thiosemicarbazide derivative during one of the syntheses highlights the complexity and unpredictability of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized acetamides were inferred from their molecular structures and the nature of their hydrogen bonding. The photophysical properties of the acetamide crystals were studied, which are influenced by the hydrogen bond associations . The antioxidant and anti-inflammatory properties of the synthesized compounds were evaluated through various assays, with some compounds exhibiting good efficacy in these activities . The antifungal activity of the synthesized compounds was also assessed, with some showing appreciable activity against specific fungal strains .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Methods : Research on related compounds, such as various acetamide derivatives, has demonstrated the use of carbodiimide condensation and other catalytic methods for efficient synthesis. These methods highlight the versatility and adaptability of synthetic routes for creating complex molecular structures with potential biological activities (Yu et al., 2014).
- Structural Characterization : Studies also include detailed structural analysis through IR, NMR, and X-ray diffraction techniques, providing a comprehensive understanding of the molecular geometry and electronic structure of these compounds. This foundational knowledge is crucial for predicting and rationalizing their biological functions and potential therapeutic applications (Ismailova et al., 2014).
Potential Biological Activities
- Antitumor Activity : Some acetamide derivatives have been synthesized and screened for their antitumor activities against various cancer cell lines. These studies reveal promising avenues for the development of new anticancer agents, with some compounds showing considerable activity and inducing apoptosis in cancer cells (Yurttaş et al., 2015).
- Antioxidant Properties : The antioxidant potential of certain derivatives has also been explored, indicating that these compounds could play a role in protecting against oxidative stress-related cellular damage. This activity is crucial for developing therapeutic agents aimed at treating diseases associated with oxidative stress (Ahmad et al., 2012).
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-26-15-8-7-13(11-16(15)27-2)9-10-20-19(23)12-18-21-14-5-3-4-6-17(14)28(24,25)22-18/h3-8,11H,9-10,12H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAZQPRFAFDXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

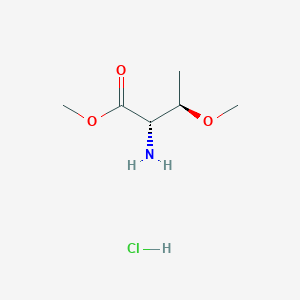
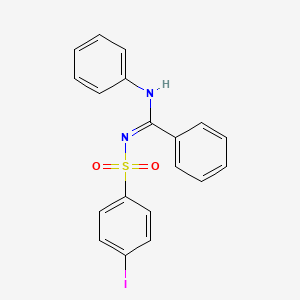
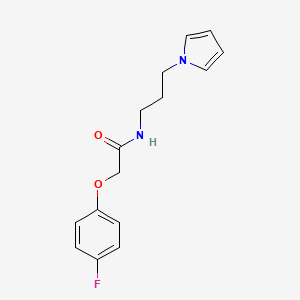
![3-(4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2551291.png)
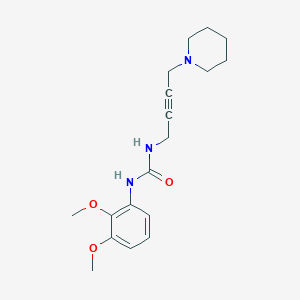
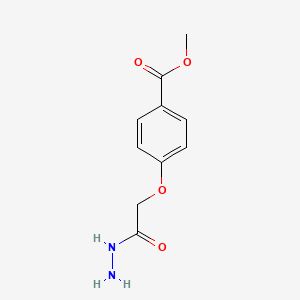
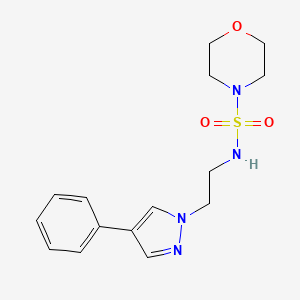

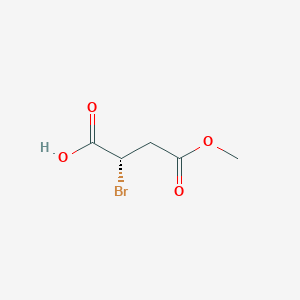
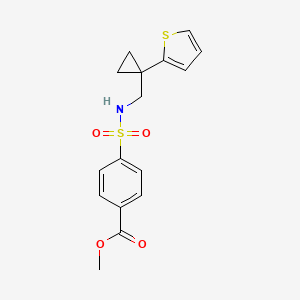
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2551305.png)
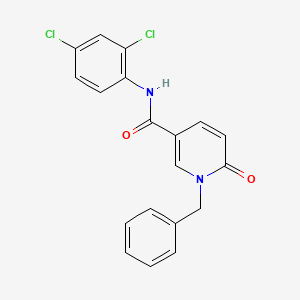
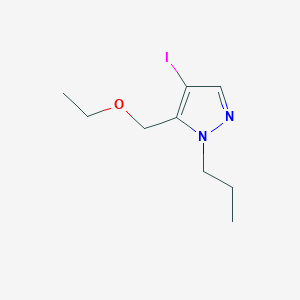
![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2551310.png)